4-Bromo-3-methyl-1H-pyrazole is often used as a starting material in chemical synthesis . It can be used to synthesize a variety of other compounds, including 1,4’-bipyrazoles .
Pyrazoles, including 4-Bromo-3-methyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .
Pyrazoles are also used in agrochemistry
In coordination chemistry and organometallic chemistry, pyrazoles are often used
4-Bromo-3-methyl-1H-pyrazole is an organic compound characterized by its pyrazole structure, featuring a bromine atom at the 4-position and a methyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 161.00 g/mol. This compound exists as a white solid with a melting point range of 77-79 °C . The presence of the bromine atom contributes to its unique chemical properties, making it an important intermediate in various
The biological activity of 4-Bromo-3-methyl-1H-pyrazole has been explored in various studies. It exhibits potential pharmacological effects, including:
Several methods exist for synthesizing 4-Bromo-3-methyl-1H-pyrazole:
4-Bromo-3-methyl-1H-pyrazole finds applications in various fields:
Interaction studies involving 4-Bromo-3-methyl-1H-pyrazole focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:
Several compounds share structural similarities with 4-Bromo-3-methyl-1H-pyrazole, including:
Compound Name | Structure | Unique Features |
---|---|---|
4-Chloro-3-methyl-1H-pyrazole | Contains chlorine instead of bromine | Different halogen effects on reactivity |
4-Iodo-3-methyl-1H-pyrazole | Contains iodine | Higher reactivity due to iodine |
5-Methyl-1H-pyrazole | Methyl substitution at position 5 | Lacks halogen; different biological activity |
These compounds differ primarily in their halogen substituents and positions, which influence their chemical reactivity, biological activity, and applications.
4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5, C₄H₅BrN₂) emerged as a critical intermediate in heterocyclic chemistry during the late 20th century. Early synthetic routes relied on halogenation of 3-methylpyrazole precursors using brominating agents such as N-bromosuccinimide (NBS) in dichloromethane, achieving yields up to 93%. Its structural simplicity—a pyrazole ring substituted with bromine at C4 and methyl at C3—enabled widespread adoption in pharmaceutical and agrochemical research. For example, patents from the 2010s highlighted its utility in synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for fungicides.
Table 1: Key Historical Milestones
Year | Development | Reference |
---|---|---|
2005 | First PubChem entry documenting physical properties | |
2016 | Scalable synthesis via Grignard exchange reported | |
2021 | Electrocatalytic multicomponent synthesis developed |
As a prototypical halopyrazole, 4-bromo-3-methyl-1H-pyrazole serves as a versatile scaffold for functionalization. Its bromine atom participates in cross-coupling reactions, such as palladium-catalyzed aminations to produce 4-aminopyrazoles, while the methyl group enhances steric stability. Recent studies demonstrate its role in synthesizing nonlinear optical (NLO) materials, where copper and cadmium complexes exhibit third-order polarizabilities (⟨γ⟩) of 111.17 × 10⁻³⁶ esu and 59.30 × 10⁻³⁶ esu, respectively.
Table 2: Comparative Halopyrazole Reactivity
Compound | Reaction Type | Yield (%) | |
---|---|---|---|
4-Bromo-3-methyl-1H-pyrazole | Suzuki-Miyaura coupling | 85 | |
4-Iodopyrazole | Ullmann coupling | 78 | |
4-Chloropyrazole | Buchwald-Hartwig amination | 67 |
The compound’s electronic and steric properties make it a model system for studying regioselectivity in heterocyclic substitutions. Density functional theory (DFT) analyses reveal that bromine’s electron-withdrawing effect directs electrophilic attacks to C5, while the methyl group at C3 stabilizes transition states. Its crystalline structure, resolved via single-crystal X-ray diffraction, shows a planar pyrazole ring with Br–C4 and C3–CH₃ bond lengths of 1.89 Å and 1.50 Å, respectively. These features underpin its use in metal-organic frameworks (MOFs) and coordination polymers.
Table 3: Spectroscopic Data
Technique | Key Signals | |
---|---|---|
¹H NMR (400 MHz, CDCl₃) | δ 11.49 (s, 1H, NH), 2.35 (s, 3H, CH₃) | |
IR (KBr) | 3100 cm⁻¹ (C–H stretch), 1540 cm⁻¹ (C=N) | |
MS (ESI) | m/z 196.8 [M+H]⁺ |
Irritant